molecular formula C12H11NO3 B1337677 methyl 3-formyl-1-methyl-1H-indole-4-carboxylate CAS No. 65923-20-8

methyl 3-formyl-1-methyl-1H-indole-4-carboxylate

Cat. No. B1337677
CAS RN: 65923-20-8
M. Wt: 217.22 g/mol
InChI Key: AICKYZOVKLTAFW-UHFFFAOYSA-N
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Description

“Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” is a chemical compound with the molecular formula C12H11NO3 . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is an important intermediate in the synthesis of various biologically active compounds and indole alkaloids .


Molecular Structure Analysis

The molecular structure of “Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” consists of a planar indole ring system with a formyl group at the 3-position and a methyl ester group at the 4-position . The molecular weight of the compound is 217.22 g/mol .


Physical And Chemical Properties Analysis

“Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” is a solid compound . It has a molecular weight of 217.22 g/mol and a monoisotopic mass of 217.07389321 g/mol . The compound has a topological polar surface area of 48.3 Ų and a complexity of 292 .

Scientific Research Applications

Cancer Treatment

Indole derivatives, including methyl 3-formyl-1-methyl-1H-indole-4-carboxylate, have been studied for their potential in treating cancer. These compounds can interact with various cellular pathways and may inhibit the growth of cancer cells. Research has shown that indole derivatives can be biologically active compounds for the treatment of cancer cells .

Antimicrobial Activity

The indole core is known to possess antimicrobial properties. Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate could be used to develop new antimicrobial agents that target specific microbes or to enhance the efficacy of existing drugs .

Treatment of Disorders

Indole derivatives are being explored for their therapeutic potential in treating different types of disorders in the human body. This includes neurological disorders where modulation of neurotransmitter systems is required .

Antiviral Agents

Some indole derivatives have shown promising results as antiviral agents. They can be designed to interfere with viral replication or to modulate the host’s immune response to fight off viral infections .

Anti-inflammatory Applications

Due to their ability to modulate biochemical pathways, indole derivatives like methyl 3-formyl-1-methyl-1H-indole-4-carboxylate can be used in the development of anti-inflammatory medications, potentially aiding in the treatment of chronic inflammatory diseases .

Antioxidant Properties

Indoles have been associated with antioxidant properties, which are crucial in protecting cells from oxidative stress. This application could be significant in preventing age-related diseases and managing oxidative stress-related conditions .

Antidiabetic Activity

Research into indole derivatives has included their use in managing diabetes. These compounds may affect insulin secretion or sensitivity, offering a new avenue for diabetes treatment .

Synthesis of Alkaloids

Indole derivatives are key precursors in the synthesis of alkaloids, which are compounds with a wide range of pharmacological activities. Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate could be used in the synthesis of complex alkaloids for various therapeutic applications .

Future Directions

The future directions for “Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” could involve its use in the synthesis of more complex biologically active compounds and indole alkaloids . Its potential applications in medicinal chemistry and drug discovery could be explored further.

properties

IUPAC Name

methyl 3-formyl-1-methylindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-6-8(7-14)11-9(12(15)16-2)4-3-5-10(11)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICKYZOVKLTAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496233
Record name Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-formyl-1-methyl-1H-indole-4-carboxylate

CAS RN

65923-20-8
Record name Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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